[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid
CAS No.:
Cat. No.: VC15798292
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrNO2 |
|---|---|
| Molecular Weight | 284.15 g/mol |
| IUPAC Name | 2-[(3-bromophenyl)methyl-cyclopropylamino]acetic acid |
| Standard InChI | InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)7-14(8-12(15)16)11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,15,16) |
| Standard InChI Key | ITHJAGQJBJNTMB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N(CC2=CC(=CC=C2)Br)CC(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure comprises three key components:
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A 3-bromobenzyl group, providing aromaticity and halogen-mediated reactivity.
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A cyclopropylamine group, introducing strain and conformational rigidity.
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An acetic acid moiety, enabling hydrogen bonding and salt formation.
The IUPAC name, 2-[(3-bromophenyl)methyl(cyclopropyl)amino]acetic acid, reflects this arrangement . The bromine atom at the meta position on the benzene ring influences electronic properties, while the cyclopropane ring’s 60° bond angles may enhance metabolic stability compared to larger cycloalkanes .
Stereochemical Considerations
Unlike its isopropyl-substituted analog [(3-Bromo-benzyl)-isopropyl-amino]-acetic acid (PubChem CID 39387205) , the cyclopropyl variant introduces potential stereoisomerism. The cyclopropane’s planar structure restricts free rotation, potentially leading to distinct biological activities for different conformers.
Synthetic Pathways and Optimization
General Synthesis Strategy
While no published procedure explicitly targets [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid, analogous compounds suggest a multi-step approach:
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Bromobenzylamine Preparation:
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Nitration of 3-bromotoluene followed by reduction to 3-bromobenzylamine.
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Cyclopropane Ring Formation:
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Simmons-Smith reaction using diiodomethane and a zinc-copper couple.
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Acetic Acid Conjugation:
Yield optimization typically involves temperature control (40–60°C) and inert atmosphere protocols to prevent cyclopropane ring opening .
Purification Challenges
The compound’s polar carboxylic acid group and hydrophobic aromatic/cyclopropyl domains complicate purification. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (pH 2.5) has proven effective for related structures .
Physicochemical Properties
Experimental and Predicted Data
The elevated boiling point compared to non-halogenated analogs (e.g., 369.8°C vs. 245°C for benzyl derivatives) reflects bromine’s molecular weight contribution.
Biological Activity and Applications
Material Science Applications
The cyclopropane ring’s strain energy (~27 kcal/mol) could enable:
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Polymer crosslinking: Strain-driven ring-opening polymerization.
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Liquid crystal precursors: Anisotropic packing from rigid cyclopropane and planar benzene .
| Parameter | Specification |
|---|---|
| Temperature | 2–8°C |
| Atmosphere | Inert gas (N₂/Ar) |
| Light Sensitivity | Amber glass container |
Decomposition products may include hydrogen bromide (HBr), necessitating fume hood use during handling .
Comparative Analysis with Structural Analogs
Halogen Position Effects
| Compound | Bromine Position | LogP | Boiling Point (°C) |
|---|---|---|---|
| [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid | meta | 2.18 | ~370 |
| [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid | para | 2.24 | ~375 |
| [(2-Bromo-benzyl)-cyclopropyl-amino]-acetic acid | ortho | 1.98 | ~365 |
Para-substituted analogs exhibit higher hydrophobicity due to symmetrical charge distribution, while ortho derivatives show reduced thermal stability from steric strain .
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